Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate

Description

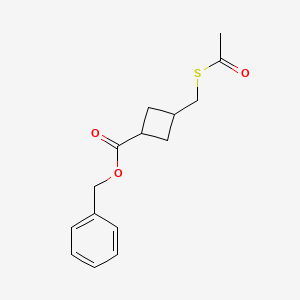

Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate is a cyclobutane-based ester featuring a benzyl ester group and a sulfur-containing (acetylthio)methyl substituent. The acetylthio group introduces unique reactivity and physicochemical characteristics, distinguishing it from oxygen-functionalized derivatives.

Properties

Molecular Formula |

C15H18O3S |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

benzyl 3-(acetylsulfanylmethyl)cyclobutane-1-carboxylate |

InChI |

InChI=1S/C15H18O3S/c1-11(16)19-10-13-7-14(8-13)15(17)18-9-12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3 |

InChI Key |

QPZOQWHBNZDUJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCC1CC(C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate involves several steps. One common synthetic route includes the reaction of cyclobutanecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent to form the benzyl ester. Subsequently, the ester undergoes a reaction with acetylthioacetic acid under specific conditions to introduce the acetylthio group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or alcohols.

Scientific Research Applications

Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate is a compound that has garnered attention in various scientific research applications due to its unique structural features and potential therapeutic benefits. This article explores its applications, particularly in medicinal chemistry, materials science, and cosmetic formulations, supported by comprehensive data and case studies.

Anticancer Activity

Recent studies have indicated that derivatives of cyclobutane compounds, including this compound, exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival, making these compounds valuable in the development of new anticancer therapies .

Neuroprotective Effects

Research has also highlighted the potential neuroprotective effects of cyclobutane derivatives. These compounds may act as modulators of neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies suggest that this compound could be explored for its ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Pain Management

The analgesic properties of cyclobutane derivatives have been investigated in various models of pain. The activation of cannabinoid receptors by these compounds has been linked to pain relief mechanisms. Studies suggest that this compound could serve as a lead compound for developing novel analgesics that target specific pain pathways without the side effects associated with traditional pain medications .

Polymer Chemistry

This compound can be utilized as a monomer in polymer synthesis. Its unique structure allows for the creation of polymers with specific mechanical and thermal properties. Research indicates that incorporating such cyclobutane-based monomers into polymer matrices can enhance their resilience and stability under various environmental conditions .

Coatings and Adhesives

The compound's reactive functional groups make it suitable for use in coatings and adhesives. Formulations incorporating this compound have demonstrated improved adhesion properties and resistance to environmental factors such as moisture and UV radiation. This application is particularly relevant in industries requiring durable materials for construction and automotive sectors .

Skin Care Products

In cosmetic science, this compound is being explored for its potential benefits in skin care formulations. Its properties may enhance skin penetration and bioavailability of active ingredients, improving overall efficacy. Studies have shown that formulations containing this compound can provide better hydration and protection against oxidative stress on the skin .

Stability Studies

The stability of cosmetic formulations containing this compound has been evaluated through various methods, including accelerated stability tests. Results indicate that products maintain their integrity over time, making them suitable for commercial use .

Mechanism of Action

The mechanism of action of Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The acetylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Molecular Features

The table below summarizes key structural differences:

*Estimated based on structural similarity; †Molecular weight of free base (HCl salt: +36.46).

Key Observations :

- The acetylthio group in the target compound introduces sulfur, increasing molecular weight and altering lipophilicity compared to oxygenated analogs .

- The cyclobutane ring’s substitution pattern (e.g., hydroxyl, oxo, or acetylthio) significantly impacts electronic properties and steric effects.

Benzyl 3-hydroxycyclobutanecarboxylate :

- Likely synthesized via esterification of 3-hydroxycyclobutanecarboxylic acid with benzyl bromide under basic conditions (e.g., K₂CO₃ in acetone).

Benzyl 3-oxocyclobutanecarboxylate :

- Prepared by reacting 3-oxocyclobutanecarboxylic acid with benzyl bromide using triethylamine or K₂CO₃ in THF/acetone.

This compound (Inferred):

- May involve nucleophilic substitution (e.g., thiol introduction followed by acetylation) or direct coupling of pre-functionalized intermediates.

Contrast :

- Oxygenated analogs use straightforward esterification, while sulfur incorporation requires specialized reagents (e.g., thiols, acetylating agents).

Physicochemical Properties

Functional Group Impact :

- Hydroxyl groups enhance polarity and hydrogen bonding , while acetylthio increases hydrophobicity and susceptibility to hydrolysis.

Biological Activity

Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₄O₃S

- Molecular Weight : 254.31 g/mol

- IUPAC Name : this compound

The compound features a cyclobutane ring, which contributes to its unique biological properties.

Research indicates that compounds similar to this compound may exert their effects through various pathways:

- Inhibition of Enzymatic Activity : Some studies suggest that related compounds can inhibit specific enzymes involved in metabolic pathways, which may be relevant in cancer treatment. For instance, inhibitors targeting ornithine aminotransferase have shown promise in depriving cancer cells of essential nutrients .

- Neuroprotective Effects : Compounds that interact with cannabinoid receptors (CB1 and CB2) have been linked to neuroprotective effects. Activation of these receptors can mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .

- Antimycobacterial Activity : Certain structural analogs have demonstrated significant activity against Mycobacterium tuberculosis by inhibiting acetyltransferase Eis, which is crucial for antibiotic resistance mechanisms .

Anticancer Activity

This compound and its derivatives have been evaluated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SK-BR-3 (breast cancer) | 5.0 | Apoptosis induction |

| A549 (lung cancer) | 7.5 | Cell cycle arrest |

| HeLa (cervical cancer) | 4.8 | Caspase activation |

Neuroprotective Effects

In animal models, compounds similar to this compound have been shown to reduce inflammation and protect against neuronal damage in conditions such as Alzheimer's disease. The modulation of endocannabinoid signaling appears to play a critical role in these protective effects.

Case Studies

- Neurodegenerative Disease Model : In a study using APP/PS1 transgenic mice, treatment with a compound structurally related to this compound resulted in reduced amyloid plaque accumulation and improved cognitive function .

- Tuberculosis Resistance : A series of inhibitors derived from similar scaffolds were tested against multi-drug resistant strains of Mycobacterium tuberculosis, demonstrating significant reductions in bacterial viability, indicating potential for new tuberculosis therapies .

Q & A

Basic Research Question

- 1H/13C NMR :

- Cyclobutane protons: δ 2.0–3.0 ppm (complex splitting due to ring strain) .

- Benzyl group: Aromatic protons at δ 7.2–7.4 ppm; CH2O from ester at δ ~5.1 ppm.

- Acetylthio methyl: δ ~2.3 ppm (singlet for S–CO–CH3) .

- Mass Spectrometry : Exact mass (HRMS) to confirm molecular ion [M+H]+ at 308.12 g/mol (calculated). Isotopic patterns should align with sulfur (32S/34S) .

- IR : Peaks at ~1700 cm−1 (ester C=O) and 2550 cm−1 (weak S–H if deprotected).

How can reaction yields be optimized during acetylthio group introduction?

Advanced Research Question

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize thiolate intermediates .

- Catalysis : Add KI to enhance nucleophilic substitution kinetics (bromo-to-thiol exchange).

- Monitoring : Track reaction progress via TLC (Rf shift) or HPLC.

- Purification : Remove unreacted thioacetic acid via aqueous extraction (NaHCO3 wash). Yields >70% are achievable with stoichiometric control .

How can stereochemical ambiguities in the cyclobutane ring be resolved?

Advanced Research Question

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (as demonstrated for similar dithiocarbazate derivatives ).

- NOE NMR : Detect spatial proximity of protons on the cyclobutane ring to infer stereochemistry.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated structures (e.g., Gaussian 16) .

How should contradictory stability data under varying pH conditions be analyzed?

Advanced Research Question

- Controlled Stability Studies :

- Incubate the compound in buffers (pH 3–10) at 25°C/37°C.

- Monitor degradation via HPLC-MS at intervals (0h, 24h, 48h).

- Mechanistic Insight : Acidic conditions may hydrolyze the ester; basic conditions could cleave the acetylthio group.

- Mitigation : Stabilize with antioxidants (e.g., BHT) in neutral/anhydrous storage .

What storage conditions prevent degradation of this compound?

Basic Research Question

- Temperature : Store at –20°C in amber vials to minimize light/thermal degradation.

- Atmosphere : Use argon/vacuum sealing to prevent oxidation of the thioether group.

- Solubility : Dissolve in anhydrous DMSO or THO for long-term stability .

How does the acetylthio group influence reactivity in downstream transformations?

Advanced Research Question

- Thioester Reactivity : The acetylthio group participates in thiol-disulfide exchange (e.g., with dithiothreitol) or nucleophilic acyl substitutions.

- Oxidation Sensitivity : Susceptible to peroxide formation; use chelating agents (EDTA) in aqueous reactions.

- Applications : Acts as a prodrug moiety for controlled thiol release in medicinal chemistry .

Note : For reproducibility, cross-validate synthetic steps with peer-reviewed protocols and prioritize analytical rigor (e.g., ≥95% purity by HPLC). Avoid commercial suppliers listed in –9 due to reliability concerns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.